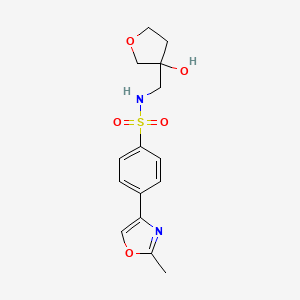
4-Fluoroisoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoroisoquinolin-6-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.167. It is a solid substance .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as this compound, has seen significant advancements in the past decade . Techniques for isoquinoline ring assembly have been developed that allow for the introduction of diverse fluorine-containing functionalities . These methods often involve noncatalyzed and transition metal-catalyzed synthetic approaches .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Fluorescent Derivatization for Amino Acids Analysis
The application of fluorogenic labeling reagents in pre-column derivatization for liquid chromatography (LC) separation of amino acids has been explored. In this context, compounds such as phanquinone, related to the chemical class of 4-Fluoroisoquinolin-6-amine, are utilized to generate fluorescent derivatives of amino acids, facilitating their separation by reversed-phase HPLC and detection. This method is particularly suitable for the quality control of pharmaceutical dosage forms, highlighting the compound's utility in enhancing the analytical methodologies for amino acid detection in complex matrices (Gatti et al., 2002).
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of 8-fluoro-3,4-dihydroisoquinoline, a process involving directed ortho-lithiation, has been described. This key intermediate facilitates the generation of various transformations, including fluorine-amine exchange leading to 8-amino-3,4-dihydroisoquinolines. These compounds serve as precursors for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines and other novel tetrahydroisoquinoline derivatives. These derivatives hold potential as building blocks in the development of drugs targeting the central nervous system (Hargitai et al., 2018).
Anticancer Activity of Aminoquinoline Derivatives
A series of 4-aminoquinoline derivatives, synthesized through the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines, have shown promising cytotoxic effects against human breast tumor cell lines. This research underscores the potential of 4-aminoquinoline derivatives, closely related to this compound, as prototypes for developing new classes of anticancer agents (Zhang et al., 2007).
PET Imaging of Neurofibrillary Tangles
Fluorine-18-labelled compounds, including 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), have been developed as potent and selective radiopharmaceuticals for positron emission tomography (PET) imaging of neurofibrillary tangles in the human brain. These tangles, composed of aggregated tau protein, are a hallmark of Alzheimer's disease. The development and validation of [18 F]MK-6240 for clinical use illustrate the compound's significance in advancing neurodegenerative disease diagnostics (Collier et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-fluoroisoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNQIKGLQNBVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2378808-42-3 |
Source


|
| Record name | 4-fluoroisoquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)






![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)